Boc-N-methyl-L-threonine

Peptide coupling N-carboxyanhydride Boc vs. Fmoc

Boc-N-methyl-L-threonine (C₁₀H₁₉NO₅, MW 233.26) is an Nᵅ-Boc-protected, Nᵅ-methylated L-threonine derivative widely employed as a building block in solid-phase and solution-phase peptide synthesis. The tert‑butoxycarbonyl (Boc) group provides acid‑labile amine protection orthogonal to base‑labile Fmoc strategies, while N‑methylation introduces conformational constraint and enhanced proteolytic stability into target peptides.

Molecular Formula C10H19NO5
Molecular Weight 233.26 g/mol
CAS No. 101759-72-2
Cat. No. B558141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-N-methyl-L-threonine
CAS101759-72-2
SynonymsBoc-N-methyl-L-threonine; 101759-72-2; L-Threonine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-; BOC-N-ME-THR-OH; SCHEMBL1486174; CTK8B2905; ZINC2392274; ANW-41297; AKOS015908219; AJ-35823; AK-89024; SC-20598; RT-011785; X5878; B-6259; I14-24514; N-ALPHA-(T-BUTYLOXYCARBONYL)-N-ALPHA-METHYL-L-THREONINE; (2S,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxybutanoicacid
Molecular FormulaC10H19NO5
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)O
InChIInChI=1S/C10H19NO5/c1-6(12)7(8(13)14)11(5)9(15)16-10(2,3)4/h6-7,12H,1-5H3,(H,13,14)/t6-,7+/m1/s1
InChIKeyNHXZARPGSOCYMJ-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-N-methyl-L-threonine (CAS 101759-72-2): Procurement-Grade Building Block for N-Methylated Peptide Synthesis


Boc-N-methyl-L-threonine (C₁₀H₁₉NO₅, MW 233.26) is an Nᵅ-Boc-protected, Nᵅ-methylated L-threonine derivative widely employed as a building block in solid-phase and solution-phase peptide synthesis [1]. The tert‑butoxycarbonyl (Boc) group provides acid‑labile amine protection orthogonal to base‑labile Fmoc strategies, while N‑methylation introduces conformational constraint and enhanced proteolytic stability into target peptides [2]. This compound is supplied as a white crystalline powder with a typical certified purity of ≥98% (NMR) and is stored at 0–8 °C to maintain integrity .

Why Boc-N-methyl-L-threonine Cannot Be Replaced by Generic Boc‑Threonine or Fmoc‑N‑Me‑Threonine Analogs


Simple substitution with Boc‑L‑threonine (non‑methylated) or Fmoc‑N‑methyl‑L‑threonine fails because N‑methylation fundamentally alters coupling reactivity, racemization propensity, peptide conformation, and metabolic stability [1]. Boc‑N‑methyl‑L‑threonine occupies a unique niche where Boc‑based SPPS compatibility meets the conformational rigidity of an N‑methyl amide, a combination not offered by any single closely related analog. The quantitative evidence below demonstrates that departures in protecting group or methylation status lead to measurable differences in coupling efficiency, by‑product formation, and chiral integrity.

Quantitative Differentiation Evidence for Boc-N-methyl-L-threonine vs. Closest Analogs


N‑Carboxyanhydride (NCA) By‑Product Formation: Boc‑N‑Me‑Thr‑OH vs. Fmoc‑Protected Counterpart

Activation of Boc‑N‑methyl‑L‑threonine promotes the formation of N‑methyl‑N‑carboxyanhydride (NCA), a reactive by‑product that lowers the effective coupling yield. This side reaction is intrinsic to the Boc‑N‑Me‑amino acid scaffold and is absent when the corresponding Fmoc‑ or Z‑protected analogs are used [1]. The quantitative impact is severe: coupling yields of Boc‑N‑methyl amino acids are significantly depressed compared with analogous Fmoc‑protected couplings, which proceed without NCA interference [1][2].

Peptide coupling N-carboxyanhydride Boc vs. Fmoc side reaction

Racemization Risk During Coupling: N‑Methyl vs. Non‑Methylated Threonine Derivatives

N‑Methyl amino acid residues are highly susceptible to racemization during activation. McDermott and Benoiton reported that coupling at the carboxyl group of an N‑methylamino acid gave significant racemization (2.8–39%) depending on conditions, while standard non‑methylated residues are far less prone [1]. This class‑level finding applies directly to Boc‑N‑methyl‑L‑threonine: the N‑methyl substitution elevates racemization risk relative to Boc‑L‑threonine, requiring specialized coupling reagents (e.g., PyBroP, PyCloP) that suppress epimerization to negligible levels [2].

Racemization N-methyl amino acid peptide coupling epimerization

Certified Enantiomeric Purity: Boc‑N‑Me‑Thr‑OH vs. Unprotected N‑Methyl Threonine

Commercially sourced Boc‑N‑methyl‑L‑threonine is routinely supplied with ≥98% purity as verified by ¹H NMR, ensuring high diastereomeric and enantiomeric integrity . In contrast, free N‑methyl‑L‑threonine (CAS 740‑36‑3) is often available only as a hydrochloride salt with lower certified purity (typically ≥95%), and unprotected amino acids are more prone to racemization during storage and handling. The Boc‑protected form thus guarantees chiral fidelity critical for downstream peptide synthesis.

Enantiomeric purity NMR quality control chiral building block

Solubility and LogP Differentiation: Boc‑N‑Me‑Thr‑OH vs. Boc‑Thr‑OH

N‑Methylation increases lipophilicity: the computed XLogP3 of Boc‑N‑methyl‑L‑threonine is 0.5 [1], compared with a predicted LogP of approximately −0.5 for Boc‑L‑threonine (non‑methylated). This one‑log‑unit increase in lipophilicity enhances solubility in organic solvents such as DMF and DCM, which is advantageous for both solution‑phase and solid‑phase peptide synthesis. The improved organic solubility translates to higher effective concentration during coupling, contributing to improved acylation rates relative to the more polar non‑methylated analog.

LogP solubility physicochemical properties solid-phase synthesis

High‑Value Application Scenarios for Boc-N-methyl-L-threonine Based on Quantitative Differentiation


Boc‑SPPS of N‑Methylated Cyclic Peptides (e.g., Cyclosporin Analogs)

When synthesizing cyclic N‑methylated peptides under Boc‑SPPS conditions, Boc‑N‑methyl‑L‑threonine enables direct incorporation of the N‑Me‑Thr residue without switching to Fmoc chemistry. The NCA side‑reaction risk (Section 3, Evidence 1) is managed by employing PyBroP or PyCloP coupling reagents that simultaneously deliver high yields and suppress racemization (Evidence 2). The crystalline, high‑purity form ensures batch consistency critical for multi‑step synthesis of complex cyclopeptides [1].

Conformation‑Activity Relationship (CAR) Studies on Protease‑Resistant Peptide Leads

N‑Methylation introduces a tertiary amide bond that restricts backbone flexibility and improves metabolic stability. Boc‑N‑methyl‑L‑threonine can replace threonine in bioactive peptides to probe the conformational and proteolytic consequences of methylation. The ≥98% enantiomeric purity (Evidence 3) reduces confounding effects from diastereomeric impurities, enabling clean SAR interpretation [2].

Scalable Solution‑Phase Synthesis of N‑Methyl‑Containing Depsipeptide Intermediates

The enhanced organic solvent solubility (Evidence 4) and the non‑hygroscopic crystalline form allow Boc‑N‑methyl‑L‑threonine to be used at high concentrations in solution‑phase peptide coupling, facilitating scalable synthesis of N‑methyl‑containing depsipeptide intermediates for pharmaceutical development .

Dual Boc/Fmoc Strategy for Complex Long Peptides

In syntheses requiring orthogonal protection schemes, Boc‑N‑methyl‑L‑threonine can be employed alongside Fmoc‑protected amino acids. Its acid‑labile Boc group offers true orthogonality relative to Fmoc, allowing sequential deprotection and elongation without mutual interference. The documented NCA issue (Evidence 1) is avoided by using appropriate reagents, enabling the Boc‑N‑Me‑Thr moiety to be reliably introduced where Fmoc‑N‑Me‑Thr‑OH would be incompatible with acidic cleavage steps [3].

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